2-({2-[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)butanoyl]-5,5-dimethyl-3-oxocyclohex-1-EN-1-YL}amino)propanoic acid
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Overview
Description
2-({2-[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)butanoyl]-5,5-dimethyl-3-oxocyclohex-1-EN-1-YL}amino)propanoic acid is a complex organic compound with a unique structure that includes an isoindole moiety, a cyclohexene ring, and a propanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)butanoyl]-5,5-dimethyl-3-oxocyclohex-1-EN-1-YL}amino)propanoic acid typically involves multiple steps, including the formation of the isoindole ring, the cyclohexene ring, and the final coupling with the propanoic acid group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-({2-[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)butanoyl]-5,5-dimethyl-3-oxocyclohex-1-EN-1-YL}amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, such as halides or alkyl groups .
Scientific Research Applications
2-({2-[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)butanoyl]-5,5-dimethyl-3-oxocyclohex-1-EN-1-YL}amino)propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-({2-[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)butanoyl]-5,5-dimethyl-3-oxocyclohex-1-EN-1-YL}amino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can trigger various cellular responses, such as inhibition of enzyme activity, modulation of signaling pathways, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- 4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid
- Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate
Uniqueness
2-({2-[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)butanoyl]-5,5-dimethyl-3-oxocyclohex-1-EN-1-YL}amino)propanoic acid is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C23H26N2O6 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-[[(2Z)-2-[4-(1,3-dioxoisoindol-2-yl)-1-hydroxybutylidene]-5,5-dimethyl-3-oxocyclohexylidene]amino]propanoic acid |
InChI |
InChI=1S/C23H26N2O6/c1-13(22(30)31)24-16-11-23(2,3)12-18(27)19(16)17(26)9-6-10-25-20(28)14-7-4-5-8-15(14)21(25)29/h4-5,7-8,13,26H,6,9-12H2,1-3H3,(H,30,31)/b19-17-,24-16? |
InChI Key |
CYGJKEKWKXFJHZ-PVFWGNPKSA-N |
Isomeric SMILES |
CC(C(=O)O)N=C\1CC(CC(=O)/C1=C(/CCCN2C(=O)C3=CC=CC=C3C2=O)\O)(C)C |
Canonical SMILES |
CC(C(=O)O)N=C1CC(CC(=O)C1=C(CCCN2C(=O)C3=CC=CC=C3C2=O)O)(C)C |
Origin of Product |
United States |
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